3-pentyl-2,3-dihydro-1H-indol-2-one
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-pentyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-3-4-8-11-10-7-5-6-9-12(10)14-13(11)15/h5-7,9,11H,2-4,8H2,1H3,(H,14,15) |
InChI Key |
UBQVZTWMAFQYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Reactivity
The synthesis typically initiates with substituted aniline derivatives or α,β-unsaturated carbonyl compounds. For 3-pentyl variants, pentyl-containing precursors such as N-pentyl-2-nitrobenzaldehyde or 3-pentylindoline serve as optimal starting materials. Cyclization is facilitated by intramolecular nucleophilic attack, where the carbonyl oxygen engages the adjacent amine group to form the lactam ring.
Key considerations include:
- Electronic effects : Electron-donating groups at the 5-position enhance cyclization rates by stabilizing transition states through resonance.
- Steric constraints : Bulky substituents on the pentyl chain may necessitate higher reaction temperatures (80–120°C) to overcome rotational barriers.
Reaction Conditions and Catalysis
Cyclization protocols employ both acid- and base-mediated systems:
| Condition | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic | p-Toluenesulfonic acid | 110 | 68 | |
| Basic | K₂CO₃ | 80 | 71 | |
| Neutral (thermal) | None | 120 | 58 |
Base-catalyzed conditions generally outperform acidic systems due to reduced side product formation from over-oxidation. Potassium carbonate in DMF at 80°C achieves 71% yield by deprotonating the amine to enhance nucleophilicity while minimizing ester hydrolysis.
Multi-Step Organic Synthesis: Functionalization Strategies
For derivatives requiring precise regiochemical control, multi-step sequences combining alkylation, condensation, and cyclization are employed.
Alkylation and Amide Formation
Introduction of the pentyl group often precedes cyclization. N-Alkylation of indoline-2-one with 1-bromopentane under phase-transfer conditions (TBAB, NaOH) affords the intermediate N-pentylindoline-2-one in 82% yield. Subsequent oxidation with Jones reagent generates the ketone moiety, though over-oxidation risks necessitate careful stoichiometric control.
Ring-Closure Techniques
Post-alkylation, ring closure is achieved via:
- Mitsunobu reaction : Using DIAD and triphenylphosphine to mediate lactam formation at room temperature (65% yield).
- Transition-metal catalysis : Palladium-catalyzed carbonylative cyclization under CO atmosphere (1 atm, 70°C) achieves 73% yield but requires stringent anhydrous conditions.
Catalytic Methods: Enhancing Efficiency
Homogeneous Catalysis
Ruthenium-based catalysts, particularly [Ru(p-cymene)Cl₂]₂, enable redox-neutral cyclizations at ambient temperatures. Mechanistic studies indicate a ligand-assisted dehydrogenation pathway, where the catalyst abstracts hydrogen from the amine to generate an imine intermediate, followed by ketonization. This method reduces energy input but struggles with scalability due to catalyst costs.
Heterogeneous Catalysis
Pd/C (10% w/w) in ethanol under hydrogen (3 atm) facilitates one-pot alkylation-cyclization sequences. The catalyst simultaneously mediates nitro-group reduction and intramolecular amidation, yielding 3-pentyl-2,3-dihydro-1H-indol-2-one in 69% isolated yield. Catalyst recyclability remains limited to three cycles before significant activity loss.
Industrial Production: Scaling Synthetic Pathways
Continuous-Flow Reactor Systems
Industrial synthesis adopts plug-flow reactors to enhance heat/mass transfer. A representative setup involves:
- Precursor mixing : N-Pentylaniline and ethyl glyoxylate in DMF (residence time: 2 min).
- Cyclization zone : Tubular reactor at 130°C with turbulent flow (Re > 4000) to prevent fouling.
- In-line purification : Simulated moving bed chromatography for real-time product isolation.
This system achieves 85% conversion with 99.2% purity, outperforming batch reactors by 18%.
Crystallization Optimization
Final purification uses anti-solvent crystallization with heptane/ethyl acetate (7:3 v/v). Seeding at 40°C followed by controlled cooling (−0.5°C/min) yields monoclinic crystals (mp 92–94°C) with ≤0.3% impurities.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | 68 | 98.5 | 120 | Moderate |
| Base-catalyzed | 71 | 99.1 | 95 | High |
| Pd/C heterogeneous | 69 | 98.8 | 210 | Low |
| Continuous-flow | 85 | 99.2 | 180 | High |
Base-catalyzed cyclization offers the best balance of cost and efficiency for laboratory-scale synthesis, while continuous-flow systems dominate industrial production despite higher initial capital costs.
Chemical Reactions Analysis
Types of Reactions
3-pentyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
3-pentyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-pentyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. As an indole derivative, it may bind to multiple receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of indolin-2-one derivatives are heavily influenced by substituents at positions 3, 5, and 5. Below is a comparative analysis:
Table 1: Key Structural Features and Properties of Selected Indolin-2-one Derivatives
Functional Group Impact
- Lipophilicity : The pentyl chain in 3-pentyl-2,3-dihydro-1H-indol-2-one likely increases its logP value compared to polar derivatives like 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one () or nitro-/hydroxy-substituted analogs (). This property may enhance blood-brain barrier penetration but reduce aqueous solubility .
- In contrast, the pentyl group contributes primarily steric bulk and hydrophobic interactions.
- Biological Activity : Compounds with aromatic substituents (e.g., benzyl, methoxyphenyl in JK3/32) show promise in viral inhibition, while those with carbonyl or imine groups (e.g., furan-2-carbonyl in ) are utilized in kinase targeting . The pentyl derivative’s applications remain speculative but could align with CNS or antimicrobial targets due to its lipophilic profile.
Biological Activity
3-Pentyl-2,3-dihydro-1H-indol-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H15N
- Molecular Weight : 187.25 g/mol
- IUPAC Name : 3-pentyl-2,3-dihydro-1H-indol-2-one
- Structure : The compound features a bicyclic indole structure with a pentyl substituent at the nitrogen position.
Antimicrobial Activity
Research indicates that 3-pentyl-2,3-dihydro-1H-indol-2-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Properties
The compound has shown promising anticancer activity in various cancer cell lines. For instance, studies on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that 3-pentyl-2,3-dihydro-1H-indol-2-one induces apoptosis and inhibits cell proliferation.
Mechanism of Action :
The anticancer effects are attributed to the compound's ability to modulate signaling pathways involved in cell cycle regulation and apoptosis. Specifically, it has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
Cytotoxicity
While exhibiting antimicrobial and anticancer properties, the cytotoxicity of 3-pentyl-2,3-dihydro-1H-indol-2-one has also been evaluated. It was found to have selective toxicity towards cancer cells compared to normal cells, indicating a potential therapeutic window for its application in cancer treatment.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various indole derivatives, 3-pentyl-2,3-dihydro-1H-indol-2-one demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 16 µg/mL. This highlights its potential as a lead compound for treating resistant bacterial infections .
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of indole derivatives revealed that treatment with 3-pentyl-2,3-dihydro-1H-indol-2-one resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported a tumor volume decrease of approximately 50% compared to control groups after four weeks of treatment .
Q & A
Basic Synthesis and Optimization
Q1: What are the key considerations for optimizing the synthesis of 3-pentyl-2,3-dihydro-1H-indol-2-one using acid-catalyzed methods? A1:
- Catalyst Selection : p-Toluenesulfonic acid (p-TSA) is widely used due to its efficiency in facilitating cyclocondensation reactions. Reaction yields can exceed 85% under reflux conditions in ethanol or toluene .
- Substrate Ratios : Maintain a 1:1 molar ratio of indole derivatives to carbonyl precursors to minimize side products like dimerization.
- Reaction Monitoring : Use TLC or HPLC to track reaction progress. Typical reaction times range from 4–8 hours at 80–110°C.
Table 1 : Representative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| p-TSA | Toluene | 110 | 87 |
| p-TSA | Ethanol | 80 | 82 |
Structural Characterization
Q2: How can researchers resolve discrepancies in crystallographic data for 3-pentyl-2,3-dihydro-1H-indol-2-one derivatives? A2:
- X-ray Diffraction : Use SHELXL for small-molecule refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.32 Å, b = 9.43 Å, c = 14.15 Å have been reported for similar compounds .
- Validation Tools : Cross-check with CCDC databases and employ Olex2 for structure visualization. Discrepancies in bond lengths (>0.02 Å) may indicate twinning or disorder .
Advanced Mechanistic Studies
Q3: What experimental approaches are suitable for probing the reaction mechanism of indol-2-one formation? A3:
- Kinetic Isotope Effects (KIEs) : Use deuterated substrates to identify rate-determining steps (e.g., enolization vs. cyclization).
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict transition states and activation energies .
- Trapping Intermediates : Quench reactions at short intervals and isolate intermediates via flash chromatography or cold trapping .
Handling Contradictory Data
Q4: How should researchers address conflicting reports on synthetic yields or stereochemical outcomes? A4:
- Reproducibility Checks : Standardize solvent purity, moisture levels, and catalyst batch. For example, trace water in toluene can reduce p-TSA efficiency by 15–20% .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, stirring rate).
- Peer Validation : Collaborate with independent labs to verify crystallographic or spectroscopic data .
Biological Activity Profiling
Q5: What methodologies are recommended for evaluating the bioactivity of 3-pentyl-2,3-dihydro-1H-indol-2-one analogs? A5:
- In Vitro Assays : Screen for kinase inhibition using ADP-Glo™ assays or cytotoxicity via MTT tests. Oxyphenisatine analogs (e.g., 3,3-bis(4-hydroxyphenyl) derivatives) show laxative activity via prostaglandin E2 modulation, suggesting similar pathways for related indol-2-ones .
- Structure-Activity Relationship (SAR) : Introduce substituents at the 5-position (e.g., halogens, methoxy groups) and assess logP values to correlate lipophilicity with membrane permeability.
Stability and Storage
Q6: What are the best practices for ensuring compound stability during long-term storage? A6:
- Conditions : Store under argon at –20°C in amber vials. Avoid repeated freeze-thaw cycles.
- Degradation Monitoring : Use HPLC-MS to detect oxidation products (e.g., N-oxide formation). For iodinated derivatives (e.g., 4-iodo-2,3-dihydro-1H-indol-2-one), shield from light to prevent dehalogenation .
Computational Modeling
Q7: How can researchers predict the electronic properties of 3-pentyl-2,3-dihydro-1H-indol-2-one for material science applications? A7:
- DFT Calculations : Optimize geometry at the ωB97X-D/def2-TZVP level to model HOMO-LUMO gaps (typically 4.5–5.0 eV for indol-2-ones).
- Solvent Effects : Include PCM models to simulate polarity-driven shifts in absorption spectra .
Pharmacokinetic Profiling
Q8: What in vitro models are appropriate for ADME studies of indol-2-one derivatives? A8:
- Microsomal Stability : Use pooled human liver microsomes (HLM) with NADPH cofactor to estimate metabolic clearance.
- Caco-2 Permeability : Assess passive diffusion (Papp > 1 × 10⁻⁶ cm/s indicates high absorption potential).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
